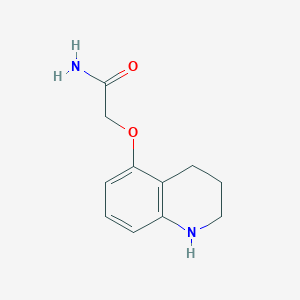

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide

説明

特性

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-5-yloxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)7-15-10-5-1-4-9-8(10)3-2-6-13-9/h1,4-5,13H,2-3,6-7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYMVYFLUBUSQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OCC(=O)N)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.

化学反応の分析

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated compounds .

科学的研究の応用

Chemistry

In synthetic chemistry, 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide serves as an important intermediate for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties: Preliminary studies suggest it may exhibit activity against various bacterial strains.

- Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Medicine

Due to its structural similarity to other bioactive quinoline compounds, 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is explored as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutics for treating infectious diseases and cancer.

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique properties may contribute to advancements in polymer science and materials engineering.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. |

| Study 2 | Anticancer Properties | Showed significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3 | Synthetic Applications | Successfully used as an intermediate in the synthesis of novel quinoline derivatives with enhanced biological activities. |

作用機序

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

類似化合物との比較

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.

2-Hydroxyquinoline: A derivative with significant antimicrobial properties.

4-Hydroxyquinoline: Another derivative with notable pharmaceutical applications.

Uniqueness

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is unique due to its specific structure, which combines the tetrahydroquinoline moiety with an acetamide group. This unique structure may confer distinct biological and chemical properties compared to other quinoline derivatives .

生物活性

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to an acetamide group. This unique structural arrangement may confer specific biological activities distinct from other quinoline derivatives.

The precise mechanism of action for 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is not fully elucidated. However, it is believed to interact with various molecular targets and pathways:

- Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity.

- Receptor Interaction : It likely interacts with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide exhibits significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells.

- Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to programmed cell death .

Research Findings and Case Studies

Several studies have explored the biological activity of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide:

Comparative Analysis with Similar Compounds

The biological activity of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide can be compared with other quinoline derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(1,2,3,4-tetrahydroquinolin-3-yl)acetamide | Similar tetrahydro structure | Anticancer and antimicrobial properties |

| N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-2-yloxy)acetamide | Contains naphthalene group | Enhanced anticancer effects due to additional functional groups |

| Quinoline derivatives | Basic quinoline structure | Broad range of biological activities including antimalarial and antibacterial effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 5-hydroxy-1,2,3,4-tetrahydroquinoline with chloroacetamide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Optimization may include varying reaction temperature (80–120°C), stoichiometry, or catalytic additives (e.g., ZnCl₂ for cyclization support, as seen in analogous acetamide syntheses ). Monitor progress via TLC or HPLC, and purify using recrystallization or column chromatography.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the tetrahydroquinoline moiety and acetamide linkage.

- HPLC (≥95% purity threshold; C18 column, acetonitrile/water gradient) to assess purity .

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.

- FT-IR to verify carbonyl (C=O) and amine (N-H) functional groups.

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Solubility in DMSO or ethanol (10–50 mM) is typical for biological assays; verify solubility empirically .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodology : Contradictions may arise from:

- Purity variability : Reproduce assays using independently synthesized batches (≥98% purity) and validate via orthogonal methods (e.g., LC-MS vs. NMR) .

- Assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, or cell line viability. Use standardized protocols (e.g., NIH/NCBI guidelines for cytotoxicity).

- Statistical rigor : Apply ANOVA with post-hoc tests to evaluate significance across replicates.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the tetrahydroquinoline core?

- Methodology :

- Functional group modifications : Introduce substituents (e.g., halogens, methyl groups) at the 5-oxy position or acetamide nitrogen to probe electronic effects.

- Scaffold hybridization : Combine with pharmacophores like thiazolidinone (as in ) to enhance binding affinity .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases), referencing NIST physicochemical data for parameterization .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzymatic inhibition?

- Methodology :

- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition.

Q. What advanced techniques address challenges in scaling up synthesis without compromising yield?

- Methodology :

- Flow chemistry : Optimize continuous flow reactors for high-temperature/pressure conditions, reducing side reactions.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Green chemistry : Replace DMF with biodegradable solvents (e.g., Cyrene) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。